molecular formula C22H22N2O6 B5752368 N-{[1-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

N-{[1-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B5752368
M. Wt: 410.4 g/mol
InChI Key: JCWFEPROYSHBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety Benzodioxole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde. The piperidine ring is then introduced through a series of nucleophilic substitution reactions. The final step involves the coupling of the benzodioxole and piperidine moieties under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[1-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[1-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cell proliferation or inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: These compounds share the benzodioxole moiety and exhibit similar biological activities.

    Piperidine derivatives: Compounds containing the piperidine ring are often explored for their pharmacological properties.

Uniqueness

N-{[1-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to the combination of the benzodioxole and piperidine moieties, which confer distinct structural and functional properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c25-21(15-1-3-17-19(9-15)29-12-27-17)23-11-14-5-7-24(8-6-14)22(26)16-2-4-18-20(10-16)30-13-28-18/h1-4,9-10,14H,5-8,11-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWFEPROYSHBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.